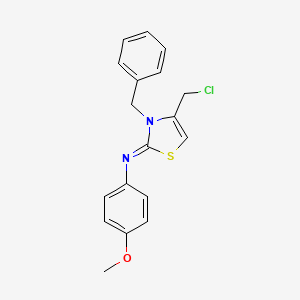

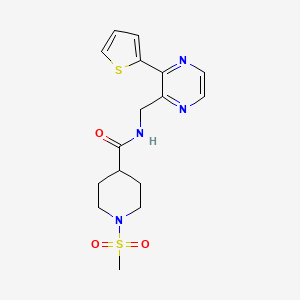

![molecular formula C20H16O3 B2711226 2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde CAS No. 338393-68-3](/img/structure/B2711226.png)

2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde” is a biochemical compound with the molecular formula C20H16O3 and a molecular weight of 304.34 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde” is represented by the SMILES notation: C1=CC=C (C=C1)COC2=CC=C (C=C2)OC3=CC=CC=C3C=O .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde” are not fully detailed in the available resources. The molecular weight is 304.34 and the molecular formula is C20H16O3 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Polymer Applications

2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde and its derivatives find utility in the synthesis of polymers and high-performance materials. For instance, novel benzoxazine monomers containing allyl groups were synthesized using phenol and Bisphenol A with allylamine and formaldehyde. The resulting thermosets exhibit high glass transition temperatures and improved thermal stability, highlighting the compound's relevance in engineering high-performance thermosetting polymers (Agag & Takeichi, 2003).

Antioxidant Applications

Compounds made with structures similar to 2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde have shown potential as antioxidants for polymers and other high molecular weight materials. The preparation of tris(hydroxybenzylthio)triazines using related methodologies underscores the chemical's potential in enhancing the durability and longevity of polymers (Garman, 1981).

Catalytic Applications

The compound's derivatives have been explored in catalytic processes, such as in the Cu(OAc)2-catalyzed oxyfunctionalization of benzylic C(sp3)–H bonds. This process facilitates the transformation of similar compounds into aromatic carbonyl compounds, demonstrating the role of such structures in sustainable and atom-economical catalytic reactions (Jiang et al., 2014).

Fungal Metabolites and Biosynthesis

Fungal benzene carbaldehydes, including structures akin to 2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde, serve as intermediates in biosynthetic pathways, offering insights into the natural production of complex organic molecules. These compounds, derived from polyketide pathways, exhibit a range of biological and pharmacological activities, making them subjects of interest in the study of natural product chemistry and drug discovery (Ran & Li, 2020).

Environmental and Material Science

The study of synthetic phenolic antioxidants and their metabolites in various environments, such as indoor dust, implicates related compounds in environmental chemistry and human exposure assessments. Investigations into the occurrences and effects of these compounds contribute to understanding their environmental fate and potential impacts on human health (Environmental science & technology, 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-phenylmethoxyphenoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c21-14-17-8-4-5-9-20(17)23-19-12-10-18(11-13-19)22-15-16-6-2-1-3-7-16/h1-14H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOLMMBUVFEHQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=CC=C3C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

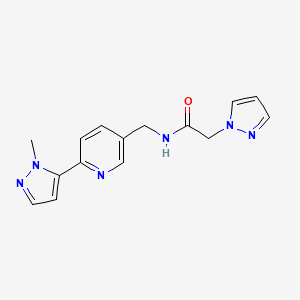

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide](/img/structure/B2711145.png)

![Ethyl 3-{[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B2711146.png)

![Ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B2711149.png)

![4-isopropoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2711157.png)

![2-ethyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one](/img/structure/B2711160.png)

![N-[3-(benzyloxy)-2-thienyl]-N'-phenylurea](/img/structure/B2711162.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2711163.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2711164.png)